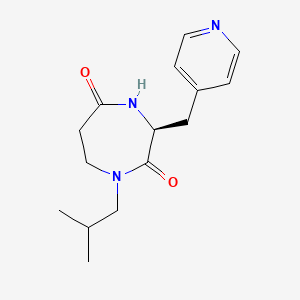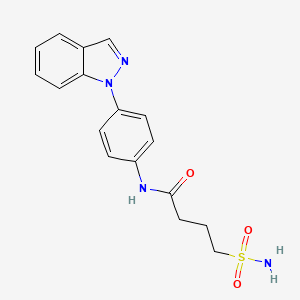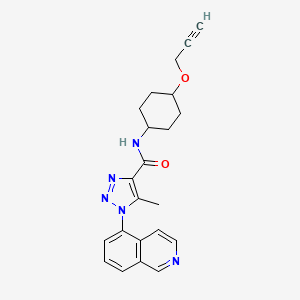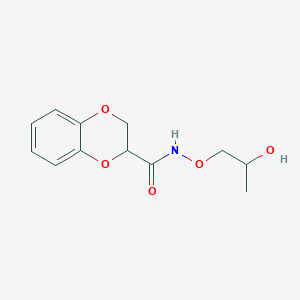
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione is a chemical compound that belongs to the class of diazepanes. It is commonly known as Ro 15-4513 and has been extensively studied for its potential applications in scientific research.
作用机制
Ro 15-4513 binds to the benzodiazepine site on the GABA-A receptor with high affinity, but it does not activate the receptor. Instead, it blocks the effects of benzodiazepines on the receptor. This leads to a decrease in the activity of the GABA-A receptor and a reduction in the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a number of biochemical and physiological effects. It can cause an increase in the release of dopamine and norepinephrine in the brain, which may contribute to its anxiogenic effects. It can also cause a decrease in the release of serotonin, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
Ro 15-4513 has several advantages for lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to investigate the role of this receptor in various neurological and psychiatric disorders. It is also relatively stable and can be easily synthesized in the lab.
However, Ro 15-4513 also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over a longer period of time. It also has some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on Ro 15-4513. One area of interest is the role of the GABA-A receptor in addiction and substance abuse. Ro 15-4513 has been shown to reduce the rewarding effects of drugs of abuse, and further research in this area could lead to the development of new treatments for addiction.
Another area of interest is the development of new compounds that target the benzodiazepine site on the GABA-A receptor. Ro 15-4513 has provided valuable insights into the function of this receptor, and further research in this area could lead to the development of more selective and effective compounds for the treatment of neurological and psychiatric disorders.
In conclusion, Ro 15-4513 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor and has been used to investigate the role of this receptor in various neurological and psychiatric disorders. While Ro 15-4513 has some limitations for lab experiments, it has provided valuable insights into the function of the GABA-A receptor and has the potential to lead to the development of new treatments for addiction and other disorders.
合成方法
Ro 15-4513 can be synthesized by reacting 4-pyridinemethanol with 2-methylpropylamine and ethyl chloroformate in the presence of a base. The resulting product is then treated with sodium hydride and carbon dioxide to yield Ro 15-4513.
科学研究应用
Ro 15-4513 has been used as a tool to study the function of the GABA-A receptor in the brain. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor and can be used to block the effects of benzodiazepines on this receptor. This allows researchers to investigate the role of the GABA-A receptor in various neurological and psychiatric disorders.
属性
IUPAC Name |
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)10-18-8-5-14(19)17-13(15(18)20)9-12-3-6-16-7-4-12/h3-4,6-7,11,13H,5,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMPOBJBJWVREU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(=O)NC(C1=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC(=O)N[C@H](C1=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)

![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)


![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)


![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)